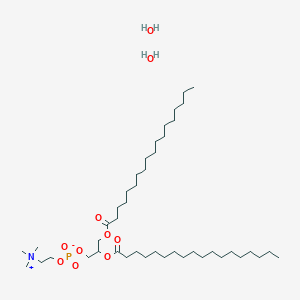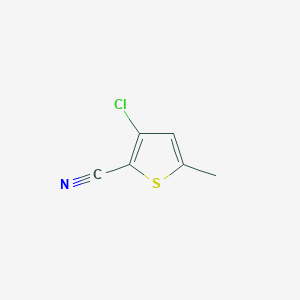
3-Chloro-5-methylthiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methylthiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For example, the use of transition metal catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated thiophene derivatives, while oxidation can produce sulfoxides and sulfones .
Applications De Recherche Scientifique
3-Chloro-5-methylthiophene-2-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorine, methyl, and nitrile groups can influence its binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action can vary, but they often include modulation of biochemical processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-methylthiophene-2-carbonitrile: A closely related compound with similar structural features.
2-Chloro-5-methylthiophene: Another thiophene derivative with a chlorine atom at the second position.
3-Methylthiophene-2-carbonitrile: A thiophene derivative with a methyl group at the third position and a nitrile group at the second position.
Uniqueness
3-Chloro-5-methylthiophene-2-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the third position and the nitrile group at the second position provides distinct electronic and steric properties that differentiate it from other thiophene derivatives .
Propriétés
Formule moléculaire |
C6H4ClNS |
|---|---|
Poids moléculaire |
157.62 g/mol |
Nom IUPAC |
3-chloro-5-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3 |
Clé InChI |
LOAVTXAAHIZNJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




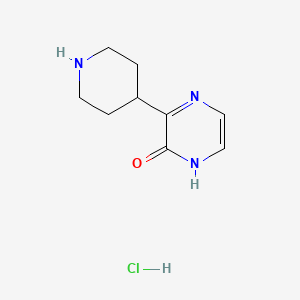
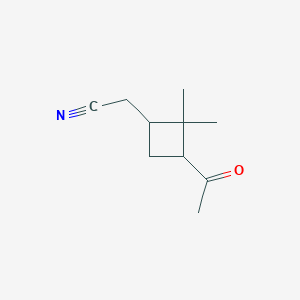
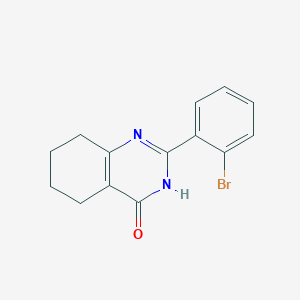


![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)

![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
